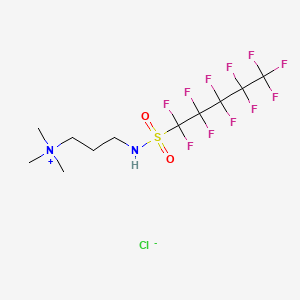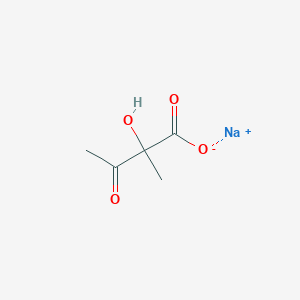
2-Hydroxy-2-methyl-3-oxo-butanoic Acid Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-2-methyl-3-oxo-butanoic Acid Sodium Salt is a chemical compound with the molecular formula C₅H₇NaO₄ and a molecular weight of 154.1 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties. This compound is often utilized in the oxidative decarboxylation of α-hydroxy-β-keto (or -β-imino)carboxylate anions to convert hydroxy groups to keto groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-methyl-3-oxo-butanoic Acid Sodium Salt typically involves the conversion of 2-methyl-3-oxo-butanoic acid to its sodium salt using sodium hydroxide as a base . The reaction steps are as follows:
- Dissolve 2-methyl-3-oxo-butanoic acid in water.
- Add sodium hydroxide to the solution.
- Stir the mixture until the acid is completely dissolved.
- Heat the mixture to 60-70°C for 1-2 hours.
- Cool the mixture to room temperature.
- Filter the solution to remove any impurities.
- Concentrate the solution to obtain the sodium salt of 2-Hydroxy-2-methyl-3-oxo-butanoic Acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-2-methyl-3-oxo-butanoic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to keto groups.
Reduction: Potential reduction of keto groups to hydroxy groups under specific conditions.
Substitution: Possible substitution reactions involving the carboxylate group.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions may involve nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions include various keto and hydroxy derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-2-methyl-3-oxo-butanoic Acid Sodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reactant in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme reactions.
Medicine: Investigated for potential therapeutic applications, including drug discovery and development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-2-methyl-3-oxo-butanoic Acid Sodium Salt involves its role as a reactant in oxidative decarboxylation reactions. It converts hydroxy groups to keto groups, which can then participate in various biochemical pathways . The molecular targets and pathways involved include enzymes that catalyze these reactions, such as dehydrogenases and decarboxylases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2-oxobutanoic Acid Sodium Salt:
2-Keto-3-methylbutyric Acid Sodium Salt: Another related compound with similar reactivity and uses.
Uniqueness
2-Hydroxy-2-methyl-3-oxo-butanoic Acid Sodium Salt is unique due to its specific structure and reactivity, making it particularly useful in oxidative decarboxylation reactions. Its ability to convert hydroxy groups to keto groups under mild conditions sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C5H7NaO4 |
|---|---|
Molekulargewicht |
154.10 g/mol |
IUPAC-Name |
sodium;2-hydroxy-2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C5H8O4.Na/c1-3(6)5(2,9)4(7)8;/h9H,1-2H3,(H,7,8);/q;+1/p-1 |
InChI-Schlüssel |
LFBMSCPOBZUCJU-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)C(C)(C(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2-hydroxy-2-[(2R)-3-hydroxy-5-oxo-4-sulfooxy-2H-furan-2-yl]acetic acid](/img/structure/B15288487.png)

![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B15288497.png)
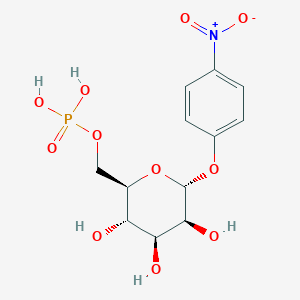
![[2-(2-Methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B15288512.png)
![[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12-bromo-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate](/img/structure/B15288518.png)
![Disodium 7-[[2-(acetylamino)-4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]naphthalene-1,3-disulphonate](/img/structure/B15288529.png)
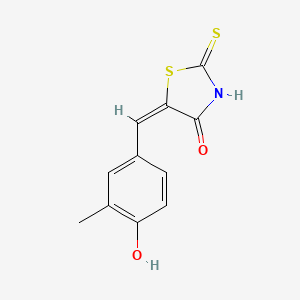
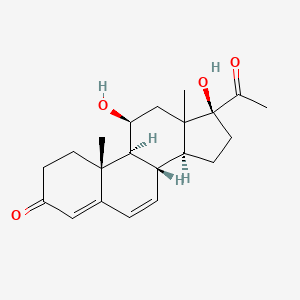
![1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.2]octan-2-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B15288550.png)
